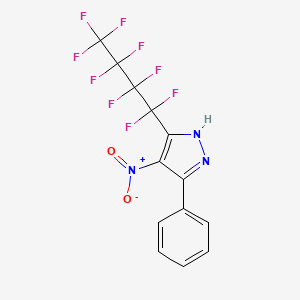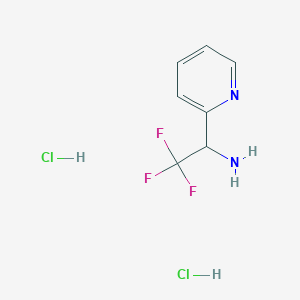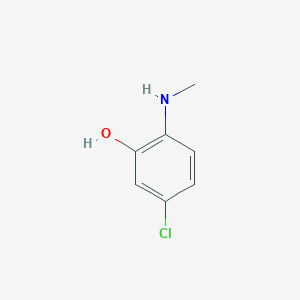
3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole
Übersicht
Beschreibung
3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative. This compound is characterized by its unique structure, which includes both heptafluoropropyl and trifluoromethyl groups attached to a pyrazole ring. The presence of these fluorinated groups imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole typically involves the reaction of appropriate fluorinated precursors with a pyrazole core. One common method includes the use of 1,1,2,2,3,3,3-heptafluoropropyl bromide and 1-phenyl-3-(trifluoromethyl)pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride.
Solvents: Dimethylformamide, tetrahydrofuran.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of fluorinated groups with other functional groups, while coupling reactions can result in the formation of larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with high ionizing power, used in similar applications.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Another fluorinated compound with applications in refrigerants and heat transfer fluids.
Uniqueness
3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole is unique due to its combination of heptafluoropropyl and trifluoromethyl groups attached to a pyrazole ring. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F10N2/c14-10(15,12(19,20)13(21,22)23)8-6-9(11(16,17)18)25(24-8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODSQAMBNBPDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140872 | |
| Record name | 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959574-13-1 | |
| Record name | 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959574-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


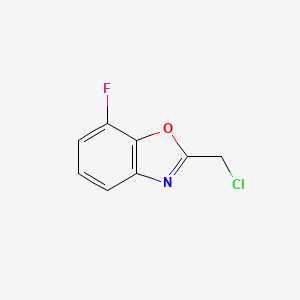
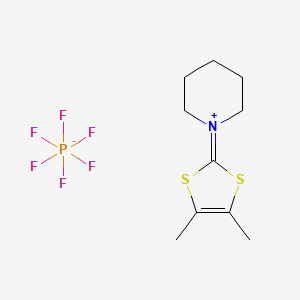
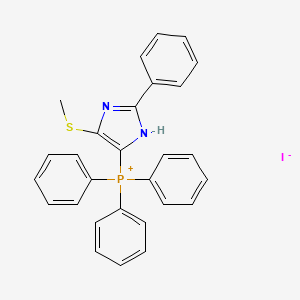
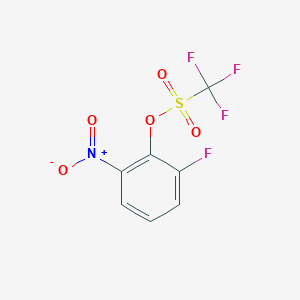
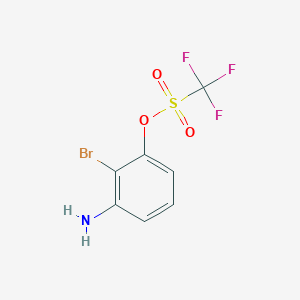
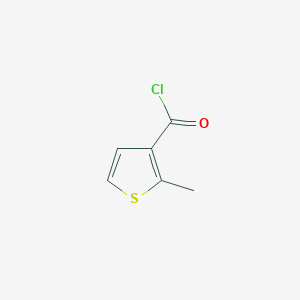
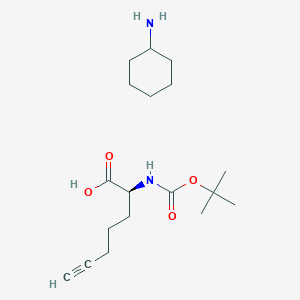
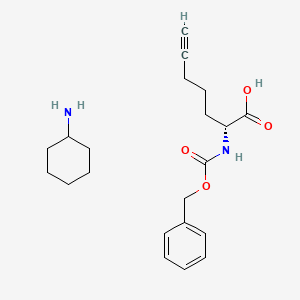
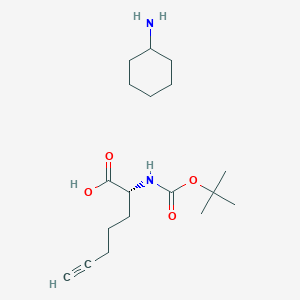
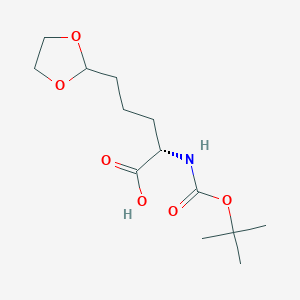
![[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane](/img/structure/B3039635.png)
